Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate
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Overview
Description
Methyl 2-((trimethylsilyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a trimethylsilyl group attached to the amino group of the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((trimethylsilyl)amino)nicotinate typically involves the reaction of methyl 2-aminonicotinate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Methyl 2-aminonicotinate+Trimethylsilyl chloride→Methyl 2-((trimethylsilyl)amino)nicotinate+Hydrochloric acid
Industrial Production Methods
Industrial production of Methyl 2-((trimethylsilyl)amino)nicotinate may involve large-scale synthesis using automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((trimethylsilyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Methyl 2-((trimethylsilyl)amino)nicotinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)amino)nicotinate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nicotinate moiety may interact with nicotinic receptors or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the trimethylsilyl group and has different chemical properties.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different functional groups.
Uniqueness
Methyl 2-((trimethylsilyl)amino)nicotinate is unique due to the presence of both the nicotinate and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with trimethylsilyl amines. The presence of the trimethylsilyl group enhances the compound's stability and solubility, which is crucial for its biological applications.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on N-heterocycles has shown promising results against various viral strains. In particular, modifications at the C-2 and N-3 positions of pyridine derivatives have been correlated with enhanced antiviral activity, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pathways related to pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is particularly relevant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune conditions. In vitro studies have shown that related compounds can significantly reduce the expression of these cytokines in human synovial cells .
Anticancer Potential
The biological activity of this compound extends to anticancer research. Compounds with similar structures have been shown to interact with key signaling pathways involved in cancer cell proliferation and survival. Specifically, inhibitors targeting the NF-kB pathway are under investigation for their potential to induce apoptosis in cancer cells . The modulation of this pathway could provide therapeutic benefits in treating various cancers.
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral activity of structurally related pyridine derivatives demonstrated that certain substitutions could enhance efficacy against HIV reverse transcriptase, leading to improved inhibition rates compared to standard treatments .
- Anti-inflammatory Mechanisms : Clinical trials involving compounds with similar functionalities indicated a marked reduction in inflammatory markers in patients with rheumatoid arthritis, highlighting the potential application of this compound in managing inflammatory diseases .
- Cancer Therapeutics : Preclinical studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models by downregulating NF-kB activity, thus promoting apoptosis in tumor cells .
Research Findings Summary Table
Properties
CAS No. |
138173-31-6 |
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Molecular Formula |
C10H16N2O2Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
methyl 2-(trimethylsilylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12) |
InChI Key |
OEOCSVJGKCVVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
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